3-bromo-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-7-3-6-14(10-15)18(24)20-8-9-22-12-21-16(11-17(22)23)13-4-1-2-5-13/h3,6-7,10-13H,1-2,4-5,8-9H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXHBAOXZGHSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-bromo-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C₁₈H₂₃BrN₄O
- Molecular Weight: 396.31 g/mol
- CAS Number: 1798871-30-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Key mechanisms include:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the S phase, which prevents further proliferation .
- Apoptosis Induction: The compound's structure suggests potential for inducing apoptosis through mitochondrial pathways, a common mechanism in antitumor agents .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits notable biological activities:
- Antitumor Activity: In vitro studies have demonstrated that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 and A549. The IC50 values for related compounds range from 6.92 to 8.99 μM, indicating potent antitumor properties .
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 6.92 |
| A549 | 8.99 |
- Anti-inflammatory Effects: Compounds in the benzamide class have shown potential in regulating inflammatory responses by inhibiting TNF-alpha production and NF-kappaB signaling pathways .
Case Studies
-
Study on Antitumor Activity:
A study investigating a structurally similar compound revealed its ability to induce apoptosis in HepG2 cells through mitochondrial dysfunction. The study noted significant upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2), with activation of caspase-3 observed . -
Pharmacokinetic Studies:
Research on related compounds has highlighted their interaction with human serum albumin (HSA), suggesting that binding affinity plays a crucial role in their therapeutic efficacy. This interaction can influence the bioavailability and distribution of the drug within the body .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 3-bromo-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structural features have been tested against various cancer cell lines, showing promising results. A study demonstrated that certain derivatives exhibited cytotoxic effects with IC50 values lower than 900 nM against human gastric, colon, and liver cancer cell lines . The structural modifications, including the bromine atom's position and the presence of the pyrimidine ring, enhance biological activity and selectivity towards cancer cells.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. The bromine atom in the structure may facilitate interactions with enzyme active sites, leading to the design of specific inhibitors targeting enzymes implicated in cancer progression . This application is particularly relevant in developing targeted therapies that minimize side effects by selectively inhibiting cancerous cells.
Organic Synthesis
Building Block for Peptide Synthesis
this compound serves as a valuable building block in peptide synthesis. Its unique chemical properties allow researchers to explore structure-activity relationships (SAR), crucial for understanding how variations in chemical structure affect biological activity . The compound's ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse peptide libraries used in drug discovery.
Antiviral Applications
Recent studies have explored the antiviral potential of compounds structurally similar to this compound. For example, certain derivatives have shown activity against avian influenza viruses, indicating that modifications to the pyrimidine ring can enhance antiviral efficacy . These findings suggest that further exploration of this compound could lead to new antiviral agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Tested various derivatives | Significant cytotoxicity against multiple cancer cell lines (IC50 < 900 nM) |
| Enzyme Interaction Studies | Investigated enzyme inhibition | Identified potential inhibitors targeting specific enzymes involved in cancer |
| Antiviral Research | Evaluated against H5N1 virus | Promising antiviral activity observed in certain derivatives |
Q & A
Q. What synthetic routes are recommended for preparing 3-bromo-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions:
Core Pyrimidinone Formation : Cyclopentylamine reacts with a β-keto ester under basic conditions to form the 4-cyclopentyl-6-oxopyrimidin-1(6H)-yl scaffold .
Ethyl Linker Introduction : Alkylation of the pyrimidinone nitrogen with ethyl bromide derivatives, followed by nucleophilic substitution to attach the benzamide group .
Bromination : Electrophilic aromatic substitution (EAS) with bromine in acetic acid at 0–5°C ensures regioselectivity at the benzamide’s meta-position .
Optimization Tips :
- Use anhydrous solvents (e.g., DMF) and catalysts (e.g., KCO) for alkylation steps to improve yields (70–80%) .
- Monitor bromination via TLC to avoid over-substitution .
Q. How is structural characterization performed for this compound, and what key spectral data should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- H NMR : Focus on pyrimidinone C5-H (δ 5.89–5.90 ppm, singlet) and cyclopentyl protons (δ 1.21–2.08 ppm, multiplet) .
- C NMR : Confirm the carbonyl group (δ 165–168 ppm) and pyrimidinone C6=O (δ 160–162 ppm) .
- IR Spectroscopy : Validate amide C=O (1680–1685 cm) and pyrimidinone C=O (1665–1670 cm) .
- HRMS : Ensure molecular ion peaks match calculated values (e.g., [M+H] ± 0.001 Da) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC values <10 µM suggest therapeutic potential .
- Antibacterial Screening :
- Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with MIC ≤8 µg/mL are promising .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent Variation :
- Replace the cyclopentyl group with cyclohexyl or trifluoroethyl to assess steric/electronic effects on bioactivity (see Table 1) .
- Modify the benzamide’s bromine position (para vs. meta) to study binding interactions .
- Biological Evaluation :
- Compare IC/MIC values across derivatives. For example, cyclohexyl analogs show reduced potency due to bulkier substituents .
Q. Table 1: SAR of Key Derivatives
| Derivative | Substituent (R) | MIC (µg/mL) | IC (Kinase X) |
|---|---|---|---|
| Parent Compound | Cyclopentyl | 8.0 | 5.2 |
| 5g () | Cyclohexylethyl | 16.0 | 12.7 |
| 6b () | Trifluoroethyl | 4.0 | 3.8 |
Q. How can crystallization challenges be addressed for X-ray diffraction studies?
Methodological Answer:
Q. How should contradictory bioactivity data (e.g., variable IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Assay Standardization :
- Use identical buffer conditions (pH 7.4, 25°C) and enzyme batches .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay reproducibility .
- Computational Validation : Perform molecular docking (AutoDock Vina) to confirm binding poses and affinity trends .
Q. What computational methods are recommended for predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction :
- Use SwissADME to estimate CYP450 interactions and BBB permeability .
- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
- Metabolite Identification :
- Simulate Phase I/II metabolism (CYP3A4/UGT1A1) using Schrödinger’s BioLuminate .
Q. How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) :
- Treat cells with compound (10 µM), lyse, and heat to denature unbound targets. Quantify remaining protein via Western blot .
- Fluorescence Polarization : Tag target proteins with FITC and measure polarization shifts upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
